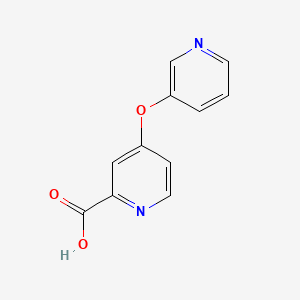

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid

Vue d'ensemble

Description

“4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied . In one work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives has been analyzed . X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion . In turn, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis

The chemical reactions involving pyridine-2-carboxylic acid have been studied . Green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives have been analyzed . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .Applications De Recherche Scientifique

Library Generation and Transformation A library of fused pyridine-4-carboxylic acids was generated through the Combes-type reaction, showcasing the versatility of these compounds. The library members underwent various transformations, such as amide coupling, esterification, and heterocyclizations, highlighting the chemical adaptability of pyridine-4-carboxylic acids in synthetic chemistry (Volochnyuk et al., 2010).

Spectroscopic Characterizations and Antibacterial Activities 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid and its derivatives were characterized through spectroscopic techniques and DFT calculations, providing detailed insights into their structural and electronic properties. These compounds exhibited significant antibacterial activities against various bacterial strains and interacted with DNA, suggesting their potential in biomedical applications (Tamer et al., 2018).

Synthesis of Heterocycles An efficient synthesis method for pyrazolo[1,5-a]pyridine-5-carboxylic acid was developed using 4-pyridine carboxylic acid, emphasizing the role of pyridine carboxylic acids as precursors in the synthesis of complex heterocycles, which are valuable in various chemical domains (Ku, 2015).

Reactive Extraction in Industrial Applications Studies on the reactive extraction of pyridine-2-carboxylic acid revealed the potential of using non-toxic extractant-diluent systems for the recovery of carboxylic acids from dilute aqueous solutions, such as fermentation broth. This has implications for the production of pharmaceuticals, herbicides, and nutritional supplements (Datta & Kumar, 2014).

Complex Formation and Magnetic Properties The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions was studied, leading to the formation of coordination polymers and metallomacrocycle complexes. These findings are crucial for understanding the coordination chemistry and potential magnetic properties of these complexes (Ghosh et al., 2004).

Novel Synthesis Techniques The scope of a novel three-component synthesis was explored, providing a method to produce a variety of functionalized pyridine derivatives. These derivatives serve as precursors for further reactions, such as palladium-catalyzed Suzuki couplings, expanding the utility of pyridine carboxylic acids in complex organic synthesis (Dash et al., 2007).

Mécanisme D'action

Target of Action

These include GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Mode of Action

It’s worth noting that the reaction of related compounds proceeds through the carbocation intermediate .

Biochemical Pathways

Related compounds such as pyrazolo[3,4-b]quinolinones are known to affect various biochemical pathways due to their interaction with multiple biological targets .

Result of Action

Related compounds such as pyrazolo[3,4-b]quinolinones are known to have antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

Orientations Futures

Propriétés

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-6-8(3-5-13-10)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRNQQMRVBLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

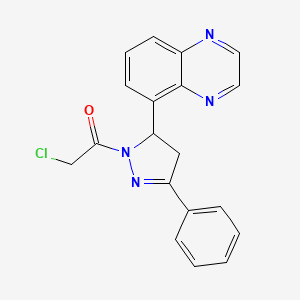

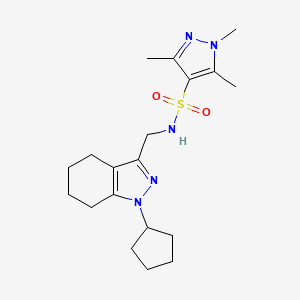

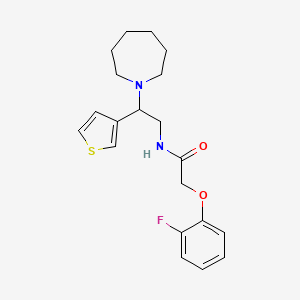

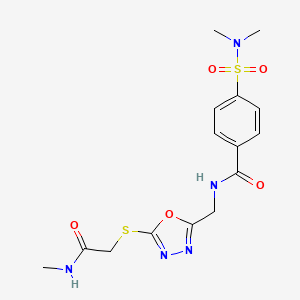

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)

![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)